molecular formula C18H10N2O4 B274030 2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B274030
M. Wt: 318.3 g/mol
InChI Key: HHVCRIIEJHKMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound with a molecular formula of C20H11N2O4. This compound is also known as nitrobenzoisoquinoline or NBQDI. It has been the subject of scientific research due to its potential applications in medicine and other fields. In

Mechanism of Action

The exact mechanism of action of NBQDI is not fully understood, but it is believed to act by inhibiting the activity of a protein called calmodulin. Calmodulin is involved in many cellular processes, including the regulation of ion channels and the activation of enzymes. By inhibiting calmodulin activity, NBQDI may be able to protect neurons from damage and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that NBQDI has a number of biochemical and physiological effects. It has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis or cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using NBQDI in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using NBQDI is that it can be difficult to work with due to its low solubility in water and many organic solvents.

Future Directions

There are many potential future directions for research on NBQDI. One area of interest is the development of new drugs based on the NBQDI molecule. Another area of interest is the study of the optical and electronic properties of NBQDI for use in the development of new materials. Finally, further research is needed to fully understand the mechanism of action of NBQDI and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of NBQDI involves the reaction of 4-nitrophthalic anhydride and 2-aminobenzophenone in the presence of a strong acid catalyst. The reaction proceeds through an imide intermediate, which is then cyclized to form the NBQDI molecule. The yield of this synthesis method is typically around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

NBQDI has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an anti-cancer agent and as a tool for studying the mechanisms of cancer cell growth and proliferation.
In addition to its medical applications, NBQDI has also been studied in the field of materials science. It has been shown to have unique optical and electronic properties, which may make it useful in the development of new materials for electronic devices.

properties

Product Name

2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H10N2O4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)19(17)12-7-9-13(10-8-12)20(23)24/h1-10H

InChI Key

HHVCRIIEJHKMCU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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